molecular formula C30H48O3 B1181455 Richenoic acid CAS No. 134476-74-7

Richenoic acid

Cat. No. B1181455
M. Wt: 456.7 g/mol
InChI Key:
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Description

Synthesis Analysis

Phenolic compounds, akin to what might be related to "Richenoic acid", can be synthesized through catalytic reactions such as the decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acids, catalyzed by palladium complexes. This process demonstrates the role of highly electron-donating complexes in enhancing the efficiency of phenolic compound synthesis (Núñez Magro et al., 2009).

Molecular Structure Analysis

Phenolic acids' structure largely contributes to their reactivity and properties. For instance, the presence of hydroxyl groups significantly influences their molecular structure and subsequently their antioxidant properties. Structural modifications, such as the conjugation with chitooligosaccharides, can enhance their antioxidant activities, as demonstrated by the preparation of phenolic acid conjugated chitooligosaccharides (Eom et al., 2012).

Chemical Reactions and Properties

Phenolic acids undergo various chemical reactions, contributing to their diverse functionalities. For example, the Sc(OTf)3 catalyzed [4 + 2]-annulation reaction between electron-rich phenols and donor-acceptor cyclopropanes enables the synthesis of polysubstituted dihydronaphthols, demonstrating the versatile chemical reactivity of phenolic compounds (Luo et al., 2017).

Physical Properties Analysis

Phenolic acids' physical properties, such as solubility and thermal stability, are crucial for their application in various fields. The analysis of phenolic acids in foods highlights advanced methodologies for their identification and quantification, underlining the significance of their physical properties (Robbins, 2003).

Scientific Research Applications

  • Identification and Structure : Richenoic acid was identified as a new dammarane-type triterpenoid, along with other compounds like methyl richenoate, richenone, and richenol, from the fruits of Dysoxylum richii. The structures of these compounds were established through chemical interconversions and spectral analysis (Aalbersberg & Singh, 1991).

  • Bioaccessibility Enhancement : A study on the bioaccessibility of phenolic acids in breads made from processed bran fractions highlighted the importance of processing methods in enhancing the bioavailability of phenolic acids. This is relevant as richenoic acid, being a phenolic compound, could potentially benefit from such processing methods to improve its bioavailability (Hemery et al., 2010).

  • Toxicity Reduction and Utilization : In the context of reducing bio-oil toxicity and enhancing the tolerance of microalgae, a study demonstrated that activated carbon treatment can reduce the toxicity of bio-oil, which may include compounds like richenoic acid. This suggests potential applications in biofuel production (Liang et al., 2013).

  • Antioxidant and Therapeutic Roles : Research on chlorogenic acid, a phenolic acid like richenoic acid, indicates the wide range of potential therapeutic applications of such compounds, including antioxidant, hepatoprotective, and neuroprotective activities, among others. This suggests that richenoic acid may also possess similar beneficial properties (Naveed et al., 2018).

  • Pharmacological and Industrial Importance : Another study on syringic acid, which is structurally similar to richenoic acid, showed its wide range of therapeutic applications and industrial uses. This points towards the possibility of richenoic acid having similar uses in pharmaceuticals and industries (Srinivasulu et al., 2018).

properties

IUPAC Name

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S,5S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32)/t21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROONGBAFVTVDKQ-RQKFYXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(=C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Richenoic acid

Citations

For This Compound
14
Citations
XD Luo, SH Wu, YB Ma, DG Wu - Phytochemistry, 2001 - Elsevier
… pimaren-15-one, ent-16,18-dihydroxy-8(14)-pimaren-15-one and ent-19-nor-4,16,18-trihydroxy-8(14)-pimaren-15-one, together with three known damarane triterpenoids, richenoic acid…
Number of citations: 42 www.sciencedirect.com
W Aalbersberg, Y Singh - Phytochemistry, 1991 - Elsevier
… richii is assigned the structure shown and named richenoic acid. The El HR mass spectrum of compound 8 had [M]’ at m/z 456.3591 (dev 1.2 mmu) for C,, H,,Oz with the base peak at m/…
Number of citations: 91 www.sciencedirect.com
XY Zhang, RT Zhang, XH Cai, YP Liu… - … für Naturforschung B, 2010 - degruyter.com
Two new compounds, ent-8(9)-pimarene-20-hydroxy-16-nor-15-oic acid (1) and 20S,24-epoxy- 25,26,27-trisnor-24-oxo-3,4-seco-dammar-4(28),22-dien-3-oic acid (2), along with four …
Number of citations: 6 www.degruyter.com
PA de Campos Braga, MS Soares… - … systematics and ecology, 2006 - Elsevier
The stem of Cabralea canjerana (Vell.) Mart. yielded three new dammarane triterpenes 20S,24S-epoxy-7β,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid, 20S,24S-epoxy-7β,15α,…
Number of citations: 29 www.sciencedirect.com
MS Satiraphan - 2012 - theses.hal.science
Preliminary study of the extracts from Hopea odorata leaves and Dipterocarpus costatus wood showed that the hexane extracts of both plants exhibited cytotoxicity against breast cancer …
Number of citations: 4 theses.hal.science
AA Naini, T Mayanti, U Supratman - Archives of Pharmacal Research, 2022 - Springer
This study aims to analyze the ethnobotanical, chemical, and biological activities of triterpenoid compounds isolated from the Dysoxylum genus of the Meliaceae family between 1974 …
Number of citations: 13 link.springer.com
V Paritala, KK Chiruvella, C Thammineni… - Revista Brasileira de …, 2015 - Elsevier
Drug resistance to human infectious diseases caused by pathogens lead to premature deaths through out the world. Plants are sources for wide variety of drugs used for treating various …
Number of citations: 75 www.sciencedirect.com
N Naidoo - 1997 - ukzn-dspace.ukzn.ac.za
Members of the Annonaceae and Meliaceae, two plant families which are distributed throughout the world, have been studied during the course of this work. The research is an account …
Number of citations: 2 ukzn-dspace.ukzn.ac.za
P Vikram, KK Chiruvella, CK Thammineni, RG Ghanta… - 2014 - cyberleninka.org
Drug resistance to human infectious diseases caused by pathogens lead to premature deaths through out the world. Plants are sources for wide variety of drugs used for treating various …
Number of citations: 0 cyberleninka.org
Y Singh, W Aalbersberg - Phytochemistry, 1992 - Elsevier
… A new dammarane triterpenoid, (20S,24S)-epoxy-4-hydroxy-3,4-secodammar-25(26)-en-3-oic acid (l), has been isolated in addition to richenoic acid, richenol, ocotillone, cabraleone, …
Number of citations: 30 www.sciencedirect.com

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